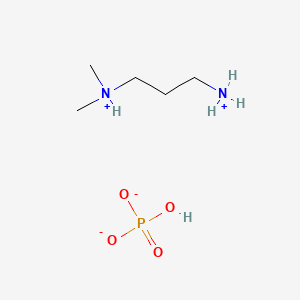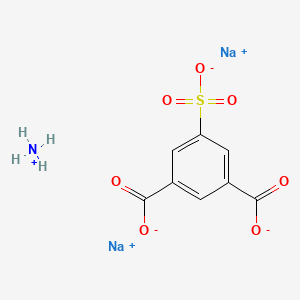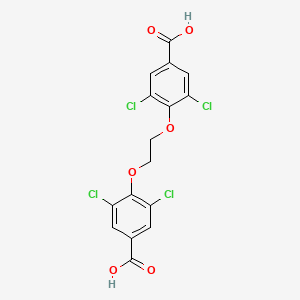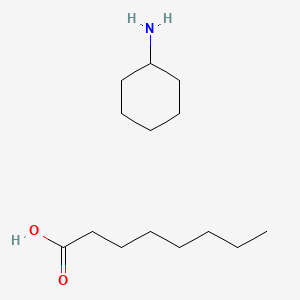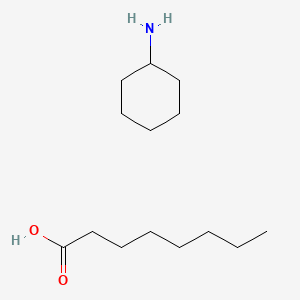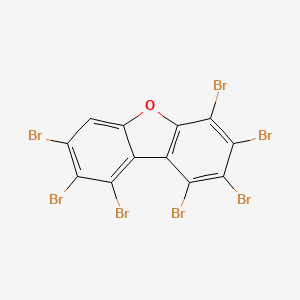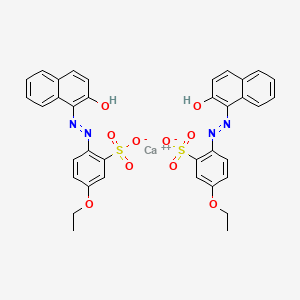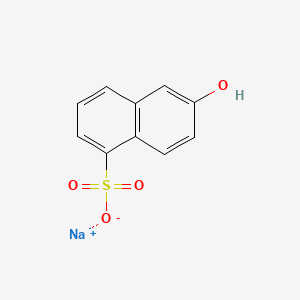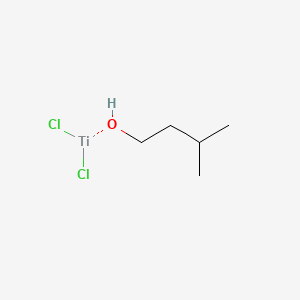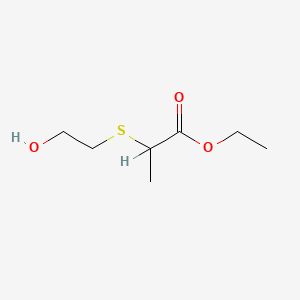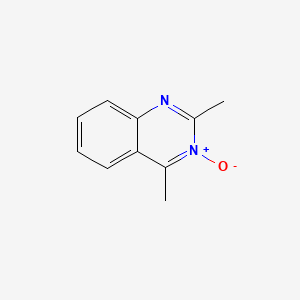
2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide typically involves the oxidation of quinazoline derivatives. One common method is the oxidation of 2,4-dimethyl-2,3-dihydroquinazoline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to yield the desired 3-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA, and other peracids.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 2,4-Dimethyl-2,3-dihydroquinazoline.
Substitution: Substituted quinazoline derivatives with diverse functional groups.
Scientific Research Applications
2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazoline 3-oxide: A closely related compound with similar chemical properties and reactivity.
2,3-Dihydroquinazoline: The parent compound without the 3-oxide functional group.
Quinazoline N-oxides: A broader class of compounds with varying substituents on the quinazoline ring.
Uniqueness
2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide is unique due to its specific substitution pattern and the presence of the 3-oxide functional group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives .
Properties
CAS No. |
1837-71-4 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,4-dimethyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C10H10N2O/c1-7-9-5-3-4-6-10(9)11-8(2)12(7)13/h3-6H,1-2H3 |
InChI Key |
BSBZGFKGFMEIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



